4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a chlorophenyl group at the 4-position and a phenyl group at the 6-position of the pyrimidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds, such as 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline, have been studied for their antioxidant action . They have been found to be effective in the elementary act of chain termination in the oxidation of organic compounds .
Biochemical Pathways
Related compounds have been associated with the inhibition of radical chain oxidation of organic compounds . This suggests that 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine might also interact with similar biochemical pathways.
Pharmacokinetics
A study investigating the in vivo metabolism of a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, in rats has been conducted . The study found that the compound was metabolized in the liver and eliminated via the biliary route .
Result of Action
Related compounds have been associated with antioxidant action , suggesting that this compound might also exhibit similar effects.
Action Environment
The suzuki–miyaura coupling reaction, which is commonly used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound might also exhibit stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 4-(3-Chlorophenyl)-6-methylpyrimidin-2-amine
- 4-(3-Chlorophenyl)-6-ethylpyrimidin-2-amine
- 4-(3-Chlorophenyl)-6-isopropylpyrimidin-2-amine
Comparison: Compared to its analogs, 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine exhibits unique properties due to the presence of the phenyl group. This group can influence the compound’s electronic distribution, steric effects, and overall reactivity. These differences can result in variations in biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHEUCPGRANOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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